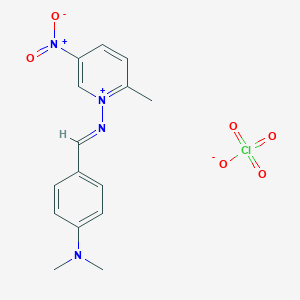
di-C4-PI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-C4-PI, also known as 1,2-bis(hexadecylthio)-sn-glycero-3-phosphocholine, is a phospholipid that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
作用機序
The mechanism of action of di-C4-PI is not fully understood, but it is believed to interact with cell membranes and alter their properties. This interaction can lead to changes in membrane fluidity, permeability, and stability. Di-C4-PI has also been shown to induce lipid phase separation in model membranes, which may contribute to its ability to deliver drugs and genetic material.
Biochemical and Physiological Effects
Di-C4-PI has been shown to have a variety of biochemical and physiological effects, including the ability to modulate immune responses, inhibit tumor growth, and reduce inflammation. These effects are likely due to its interaction with cell membranes and the resulting changes in membrane properties.
実験室実験の利点と制限
Di-C4-PI has several advantages for laboratory experiments, including its ability to form stable liposomes, its high transfection efficiency, and its ability to deliver hydrophobic drugs. However, it also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research on di-C4-PI. One area of focus could be on improving the synthesis method to make it more efficient and cost-effective. Another area of focus could be on developing new applications for di-C4-PI, such as in tissue engineering or regenerative medicine. Additionally, further research is needed to fully understand the mechanism of action of di-C4-PI and its potential toxicity. Overall, di-C4-PI is a promising compound with many potential applications in scientific research.
合成法
Di-C4-PI is synthesized using a multi-step process that involves the reaction of hexadecylthiol with glycidyl phosphocholine. The reaction is catalyzed by a specific enzyme and results in the formation of the desired product. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
Di-C4-PI has been studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and biomaterials. Its unique structure and properties make it an attractive candidate for these applications. In drug delivery, di-C4-PI can be used as a carrier for hydrophobic drugs and has shown promising results in vitro. In gene therapy, di-C4-PI can be used to deliver genetic material into cells, and has been shown to have high transfection efficiency. In biomaterials, di-C4-PI can be used to create liposomes and other lipid-based materials.
特性
CAS番号 |
148504-92-1 |
|---|---|
製品名 |
di-C4-PI |
分子式 |
C20H19N3O4 |
分子量 |
474.4 g/mol |
IUPAC名 |
[(2R)-2-butanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] butanoate |
InChI |
InChI=1S/C17H31O13P/c1-3-5-10(18)27-7-9(29-11(19)6-4-2)8-28-31(25,26)30-17-15(23)13(21)12(20)14(22)16(17)24/h9,12-17,20-24H,3-8H2,1-2H3,(H,25,26)/t9-,12?,13-,14+,15+,16+,17?/m1/s1 |
InChIキー |
SFURGELIJOUFHC-NZDZZDABSA-N |
異性体SMILES |
CCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCC |
SMILES |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
正規SMILES |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
同義語 |
1,2-dibutyryl-sn-glycero-3-phosphoinositol di-C4-PI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)